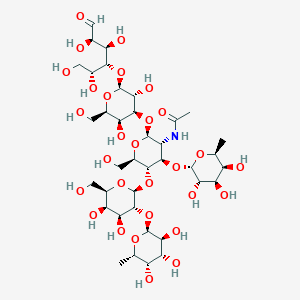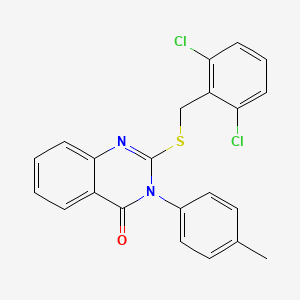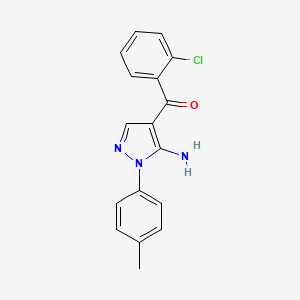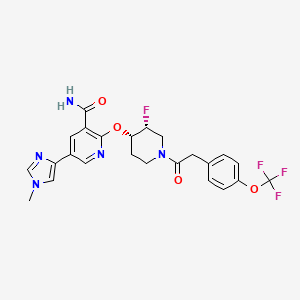
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a bromo-substituted hydroxyphenyl group and a phenyl-substituted pyrazolyl group, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone under specific conditions. One common method includes the use of potassium hydroxide in ethanol, with heating for 0.5 hours . The yield of this reaction is reported to be around 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine-containing reagents.
化学反応の分析
Types of Reactions
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyphenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (5-Fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
Uniqueness
(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to the specific positioning of the bromo and hydroxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The combination of the phenyl and pyrazolyl groups also provides a distinct electronic environment, making it a valuable compound for various chemical and biological studies.
特性
分子式 |
C16H11BrN2O2 |
|---|---|
分子量 |
343.17 g/mol |
IUPAC名 |
(4-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H11BrN2O2/c17-12-6-7-14(15(20)8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H |
InChIキー |
CFZQYZPIOFGCPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047007.png)
![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)



![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)


![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)
